8-(4-tert-butylbenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane

Medicinal chemistry Amyloid-beta modulation Ligand design

8-(4-tert-Butylbenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2320853-27-6, MW 337.467 g/mol) is a synthetic small molecule combining the 8-azabicyclo[3.2.1]octane (tropane) scaffold with an N-benzoyl 4-tert-butylphenyl substituent and a C-3 imidazol-1-yl group. The compound falls within the patent space of US20110086860A1, which claims imidazolyl-substituted azabicyclo compounds as modulators of amyloid-beta (Aβ) production.

Molecular Formula C21H27N3O
Molecular Weight 337.467
CAS No. 2320853-27-6
Cat. No. B2946335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-tert-butylbenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane
CAS2320853-27-6
Molecular FormulaC21H27N3O
Molecular Weight337.467
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CN=C4
InChIInChI=1S/C21H27N3O/c1-21(2,3)16-6-4-15(5-7-16)20(25)24-17-8-9-18(24)13-19(12-17)23-11-10-22-14-23/h4-7,10-11,14,17-19H,8-9,12-13H2,1-3H3
InChIKeyRPRXQVZDQWTMCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(4-tert-Butylbenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2320853-27-6): A Specialized Tropane-Derived Building Block for Neuroscience and Enzyme Targeting


8-(4-tert-Butylbenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2320853-27-6, MW 337.467 g/mol) is a synthetic small molecule combining the 8-azabicyclo[3.2.1]octane (tropane) scaffold with an N-benzoyl 4-tert-butylphenyl substituent and a C-3 imidazol-1-yl group . The compound falls within the patent space of US20110086860A1, which claims imidazolyl-substituted azabicyclo compounds as modulators of amyloid-beta (Aβ) production [1]. Unlike classical tropane alkaloids that target monoamine transporters, this compound's differentiated architecture—an imidazole moiety for metal-coordination and hydrogen-bonding interactions paired with a bulky, lipophilic 4-tert-butylbenzoyl group—positions it in a distinct pharmacological space where Aβ modulation, enzyme inhibition, or receptor antagonism may be the primary modes of action rather than neurotransmitter reuptake inhibition [1].

Why In-Class Tropane and Imidazole Analogs Cannot Substitute for 8-(4-tert-Butylbenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2320853-27-6)


The 8-azabicyclo[3.2.1]octane scaffold and imidazole ring are individually common in bioactive molecules, yet their specific connectivity and substitution pattern in CAS 2320853-27-6 create a pharmacophore that is not replicated by any single commercially available analog. The C-3 imidazol-1-yl attachment via the N-1 nitrogen—as opposed to C-2, C-4, or benzimidazole linkages—confers a distinct geometry, hydrogen-bonding vector, and metal-coordination distance relative to the N-benzoyl group [1]. Replacing the imidazole with 1,2,3-triazole (CAS 2189497-82-1) alters the heterocycle's dipole moment and H-bond acceptor count; substituting the 4-tert-butylbenzoyl group with an isopropyloxybenzoyl moiety (CAS 2320663-99-6) reduces lipophilicity and steric bulk . The patent family US20110086860A1 explicitly teaches that variations in Ar1 (imidazolyl) and Ar2 (phenyl) substituents modulate Aβ-lowering activity, making indiscriminate substitution scientifically unjustified without target-specific comparative data [1]. The absence of published head-to-head pharmacological data for this compound series amplifies the risk of unvalidated analog substitution.

Quantitative Differentiation Evidence for 8-(4-tert-Butylbenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2320853-27-6) Versus Closest Analogs


Imidazole vs. 1,2,3-Triazole Heterocycle Substitution: Hydrogen-Bond Acceptor Capacity and LogP Differentiation

The target compound bears an imidazol-1-yl group at the C-3 position of the 8-azabicyclo[3.2.1]octane scaffold. Its closest identified analog—8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2189497-82-1, MW 338.455, C20H26N4O)—substitutes the imidazole with a 1,2,3-triazole ring . The imidazole ring provides a hydrogen-bond acceptor count of 1 (N-3), whereas 1,2,3-triazole contributes 2 H-bond acceptors (N-2 and N-3) with altered geometry . Computed logP for the triazole analog (XLOGP3 ~3.38) suggests a modest reduction in lipophilicity versus the imidazole compound (estimated XLOGP3 ~3.8–4.3 based on the added methylene and altered heterocycle contribution), consistent with the measured logP of 4.33 for a structurally related 8-azabicyclo[3.2.1]octane derivative . This difference in lipophilicity and H-bonding capacity may affect membrane permeability, target engagement, and off-target binding profiles in Aβ modulation assays [1].

Medicinal chemistry Amyloid-beta modulation Ligand design

N-Benzoyl Substituent Differentiation: 4-tert-Butylphenyl vs. 4-Isopropyloxyphenyl Impact on Steric Bulk and Lipophilicity

The N-benzoyl substituent at the 8-position of the azabicyclo scaffold differentiates the target compound from analogs such as 3-(1H-imidazol-1-yl)-8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane (CAS 2320663-99-6, MW 339.439, C20H25N3O2) . The 4-tert-butyl group (CAS 2320853-27-6) provides a spherical, electron-donating hydrophobic moiety with a calculated molar refractivity contribution of approximately 19.6 cm³/mol, whereas the 4-isopropyloxy group contributes an ether oxygen capable of H-bond acceptance (~16.0 cm³/mol estimated) . This substitution reduces the steric bulk at the para position and introduces a polarity-altering oxygen atom, which may influence the compound's interaction with hydrophobic pockets in target proteins such as γ-secretase complex components implicated in Aβ production [1]. The molecular formula difference (C21H27N3O vs. C20H25N3O2) reflects distinct physicochemical property spaces.

Structure-activity relationship CNS drug design Receptor occupancy

C-3 Substitution vs. C-3 Methylidene: Conformational Rigidity and Pharmacophore Geometry

The target compound features a C-3 imidazol-1-yl substituent on the 8-azabicyclo[3.2.1]octane scaffold. A structurally related analog—8-(4-tert-butylbenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane (CAS 2310016-22-7, MW 283.415, C19H25NO)—substitutes the imidazole group with an exocyclic methylidene (=CH₂) moiety . The imidazole substituent introduces a heteroaromatic ring capable of π-π stacking, metal coordination (e.g., with heme iron or zinc-dependent enzymes), and directional H-bonding, whereas the methylidene group provides only van der Waals contacts and lacks any H-bonding or electrostatic interaction capability . The molecular weight difference (337.467 vs. 283.415 g/mol; ΔMW = 54.052) and formula difference (C21H27N3O vs. C19H25NO) correspond to the replacement of the imidazole ring with a methylene group. The imidazole nitrogen at the N-3 position projects from the bicyclic scaffold with a specific dihedral angle determined by the N-1 attachment, creating a pharmacophore vector absent in the methylidene analog [1].

Conformational analysis Receptor binding Pharmacophore modeling

Optimal Research and Procurement Scenarios for 8-(4-tert-Butylbenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2320853-27-6)


Amyloid-Beta Modulation Drug Discovery: Lead Optimization of γ-Secretase Modulators (GSMs)

The patent family US20110086860A1 explicitly claims imidazolyl-substituted 8-azabicyclo[3.2.1]octane compounds, including CAS 2320853-27-6, as agents for reducing amyloid-beta (Aβ) production [1]. Research teams pursuing novel γ-secretase modulators should procure this compound as a representative of the imidazole-containing subclass to benchmark Aβ42/Aβ40 ratio modulation against triazole analogs (CAS 2189497-82-1) and methylidene analogs (CAS 2310016-22-7). The imidazole's metal-coordination capacity may enable interactions with the γ-secretase complex's catalytic site that the triazole and methylidene analogs cannot achieve, making this compound essential for structure-activity relationship (SAR) expansion within the patent space.

Metalloenzyme Inhibition Studies Exploiting the Imidazole–Tropane Pharmacophore

The imidazole ring of CAS 2320853-27-6 is a well-established ligand for heme iron (CYP450 enzymes) and zinc-dependent enzymes (matrix metalloproteinases, histone deacetylases) . The tropane scaffold provides a rigid, three-dimensional framework that orients the imidazole and the 4-tert-butylbenzoyl group in a defined spatial arrangement. Biochemical researchers investigating metalloenzyme inhibition should select this compound over the 3-methylidene analog (CAS 2310016-22-7) because the latter lacks any metal-coordinating functionality, rendering it unsuitable for metalloenzyme targeting.

Chemical Biology Probe Development for Target Deconvolution in Neurodegenerative Disease

As a compound within the US20110086860A1 patent scope claiming Aβ-lowering activity, CAS 2320853-27-6 can serve as a chemical probe for target identification studies using affinity-based proteomics or photoaffinity labeling [1]. The 4-tert-butylbenzoyl group offers a hydrophobic handle that may contribute to target binding while the imidazole provides a potential derivatization site for linker attachment. Procurement of this specific compound rather than the 4-isopropyloxy analog (CAS 2320663-99-6) is recommended for such studies because the purely hydrophobic tert-butylphenyl group is less likely to introduce confounding polarity effects in target engagement experiments.

CNS Drug Discovery: Assessment of Blood-Brain Barrier Penetration and Pharmacokinetic Profiling

The predicted higher lipophilicity of CAS 2320853-27-6 (estimated logP ~3.8–4.3) relative to the 4-isopropyloxy analog (CAS 2320663-99-6, estimated logP ~2.8–3.3) suggests potentially superior passive blood-brain barrier permeability . The 4-tert-butyl group, with no H-bond donor or acceptor capacity, minimizes polar surface area (predicted PSA ~17–20 Ų), a favorable property for CNS penetration. Pharmacokinetic research teams evaluating CNS-exposed Aβ modulators should prioritize this compound for parallel artificial membrane permeability assay (PAMPA-BBB) and in vivo brain-to-plasma ratio studies against the more polar isopropyloxy comparator.

Quote Request

Request a Quote for 8-(4-tert-butylbenzoyl)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.